Acriflavine

Description

Properties

IUPAC Name |

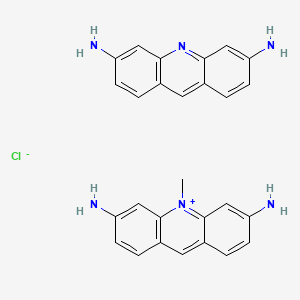

acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.C13H11N3.ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJLNXHANOHNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30988185 | |

| Record name | 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown to orange powder; Green fluorescence when diluted in water; [Hawley] | |

| Record name | Acriflavine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

8048-52-0, 65589-70-0, 69235-50-3, 68518-47-8, 8063-24-9 | |

| Record name | Acridinium, 3,6-diamino-10-methyl-, chloride, mixt. with 3,6-acridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8048-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acriflavine [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065589700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acriflavine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069235503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acriflavine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13373 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acriflavine, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-diamino-10-methylacridin-10-ium acridine-3,6-diamine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acriflavine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of 51555-26-1 and 53307-10-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Acriflavine on Viral Replication

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acriflavine (ACF), a proflavine-derived acridine dye historically used as a topical antiseptic, has emerged as a potent antiviral agent with a multifaceted mechanism of action. Extensive research, particularly spurred by the need for therapeutics against SARS-CoV-2, has elucidated its role as a direct-acting antiviral that targets key viral enzymes and as a host-directed therapeutic that modulates cellular pathways co-opted by viruses. This technical guide provides a comprehensive overview of this compound's mechanisms of action against viral replication, focusing on its inhibition of viral proteases and host cell factors. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the core pathways to support further research and drug development efforts.

Core Mechanism of Action: Dual Inhibition of Coronavirus Proteases

This compound's primary antiviral activity against betacoronaviruses, including SARS-CoV-2, stems from its ability to inhibit two essential viral proteases: the Papain-like Protease (PLpro) and the Main Protease (Mpro or 3CLpro). These enzymes are critical for processing viral polyproteins into functional non-structural proteins (nsps) that form the replication and transcription complex (RTC), the core machinery for viral genome replication.[1][2]

Primary Target: Papain-like Protease (PLpro)

This compound is a potent inhibitor of the SARS-CoV-2 PLpro.[3][4] Time-of-addition experiments have confirmed that this compound acts during the replication phase of the viral life cycle and does not affect viral entry.[3][5][6] Structural analyses through X-ray crystallography and NMR have revealed a unique and unexpected inhibitory mechanism where two molecules of proflavine (a key component of this compound) bind and stack within the PLpro's substrate-binding site.[3][6] This binding induces a significant conformational change, specifically the rotation and translocation of the conserved BL2 loop, which in turn blocks the entrance to the enzyme's active site and prevents its catalytic function.[6] Beyond its role in polyprotein processing, PLpro also strips ubiquitin and ISG15 from host proteins, thereby dampening the host's innate immune response. Inhibition of PLpro by this compound not only halts viral protein maturation but may also help restore host antiviral defenses.[7]

Secondary Target: Main Protease (Mpro/3CLpro)

In addition to its potent effect on PLpro, this compound also demonstrates inhibitory activity against the viral Mpro.[1][8][9] Mpro is the main protease responsible for the majority of proteolytic cleavage events within the viral polyprotein. Enzymatic kinetics experiments have characterized this compound as a non-competitive inhibitor of Mpro.[8] Microscale thermophoresis (MST) assays have further confirmed a direct binding affinity between this compound and SARS-CoV-2 Mpro.[1][8] The ability of this compound to inhibit both essential proteases suggests it may act as a dual-target inhibitor, contributing to its robust antiviral efficacy.[1][8]

Host-Directed Mechanism of Action: HIF-1 Inhibition

Beyond its direct action on viral proteins, this compound is also a well-documented inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) pathway.[10][11] HIF-1 is a heterodimeric transcription factor, composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit.[12] Under hypoxic conditions, which can be induced by viral infections and inflammation, HIF-1α is stabilized and dimerizes with HIF-1β. This complex then translocates to the nucleus to activate the transcription of genes involved in angiogenesis, metabolism, and inflammation, processes that can be exploited by viruses to enhance their replication environment.[13]

This compound exerts its effect by binding directly to the PAS-B subdomain of the HIF-1α and HIF-2α subunits.[12][14] This binding allosterically blocks the dimerization of HIF-1α with HIF-1β, thereby preventing the formation of the active transcriptional complex and inhibiting the expression of HIF-1 target genes.[11][12] By modulating this critical host pathway, this compound can create a cellular environment that is less conducive to viral replication.

Quantitative Data Summary

The antiviral activity and target inhibition by this compound have been quantified across numerous studies. The tables below summarize key data points.

Table 1: Inhibition of Viral Proteases by this compound

| Target Protease | Virus | Assay Type | IC50 Value | Reference(s) |

|---|---|---|---|---|

| Papain-like Protease (PLpro) | SARS-CoV-2 | Fluorogenic Substrate Assay | 1.66 µM | [1][15] |

| Main Protease (Mpro/3CLpro) | SARS-CoV-2 | Fluorogenic Substrate Assay | 5.60 ± 0.29 µM |[1][8] |

Table 2: Antiviral Activity of this compound in Cell Culture

| Virus | Cell Line | Assay Type | IC50 Value | CC50 Value | Selectivity Index (SI) | Reference(s) |

|---|---|---|---|---|---|---|

| SARS-CoV-2 | Human cells | In vitro assays | ~50 nM | 3-12 µM | >60 | [6] |

| SARS-CoV-2 | Vero-E6 | Plaque Assay | 0.15 ± 0.02 µM | - | - | [1] |

| MERS-CoV | - | - | 21 nM | - | 162 | [5][15] |

| HCoV-OC43 | BHK-21 | Plaque Assay | 28.62 ± 1.43 nM | - | - | [1] |

| HCoV-OC43 | - | - | 105 nM | - | 27 |[5][15] |

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings. Below are protocols for key experiments used to characterize this compound's antiviral activity.

Protease Inhibition Assay (Fluorogenic)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a viral protease.

-

Reagents & Materials:

-

Recombinant viral protease (e.g., SARS-CoV-2 PLpro or Mpro).

-

Fluorogenic peptide substrate (e.g., RLRGG-AMC for PLpro).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.3, 1 mM EDTA).

-

Test compound (this compound) serially diluted in DMSO.

-

DMSO (vehicle control).

-

384-well assay plates, black, flat-bottom.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the diluted this compound or DMSO control.

-

Add the recombinant protease solution (e.g., 150 nM final concentration) to each well and incubate at 30°C for 15 minutes.[1]

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence reader pre-set to 37°C.

-

Monitor the increase in fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm) over a period of 30-60 minutes, taking readings every 1-2 minutes.

-

Calculate the rate of reaction (slope of the linear phase of fluorescence increase) for each concentration.

-

Normalize the rates relative to the DMSO control (100% activity) and no-enzyme control (0% activity).

-

Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

-

Reagents & Materials:

-

Host cells susceptible to the virus (e.g., Vero-E6 for SARS-CoV-2).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Virus stock of known titer (PFU/mL).

-

Test compound (this compound) serially diluted.

-

Overlay medium (e.g., growth medium containing 1% methylcellulose or Avicel).

-

Fixing solution (e.g., 4% paraformaldehyde).

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

-

6-well or 12-well cell culture plates.

-

-

Procedure:

-

Seed host cells in culture plates and grow until they form a confluent monolayer.

-

Prepare serial dilutions of this compound in infection medium (e.g., serum-free DMEM).

-

Remove growth medium from the cell monolayers and wash with PBS.

-

In a separate tube, pre-incubate a standard amount of virus (e.g., 100 Plaque Forming Units - PFU) with each dilution of this compound or vehicle control for 1 hour at 37°C.[1]

-

Inoculate the cell monolayers with the virus-compound mixtures and incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Remove the inoculum and gently wash the cells.

-

Overlay the cells with the overlay medium containing the corresponding concentration of this compound.

-

Incubate the plates at 37°C for a period sufficient for plaques to form (e.g., 72 hours for SARS-CoV-2).[1]

-

Aspirate the overlay medium and fix the cells with the fixing solution.

-

Remove the fixative and stain the cell monolayers with crystal violet solution.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration compared to the vehicle control and determine the IC50 value.

-

Time-of-Addition Experiment

This experiment helps to determine which stage of the viral life cycle is inhibited by the compound.

-

Reagents & Materials: Same as Plaque Reduction or Virus Yield Reduction Assay.

-

Procedure:

-

Seed host cells in multiple wells to allow for different treatment conditions.

-

Infect all wells with the virus (Time 0).

-

Add this compound at a fixed, effective concentration (e.g., 3x IC50) at different time points post-infection (e.g., 0, 2, 4, 6 hours).[3]

-

Include a "full-time" control where the compound is present during and after infection, and an untreated virus control.

-

At the end of the replication cycle (e.g., 24 or 48 hours), harvest the supernatant or cell lysate.

-

Quantify the viral yield using a plaque assay or qRT-PCR for viral RNA.

-

Plot the viral yield against the time of compound addition. If the compound remains effective even when added several hours post-infection, it indicates inhibition of a post-entry stage, such as replication.[3]

-

Conclusion

This compound presents a compelling case for drug repurposing as a broad-spectrum antiviral agent, particularly against betacoronaviruses. Its mechanism of action is robust, involving the dual inhibition of the essential viral proteases PLpro and Mpro, which directly halts the viral replication machinery. Furthermore, its ability to modulate the host HIF-1 pathway suggests a secondary, host-directed mechanism that may contribute to its overall efficacy and mitigate viral pathogenesis. The quantitative data and established experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially translate this compound and its derivatives into viable clinical therapeutics for current and future viral threats.

References

- 1. This compound and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. news-medical.net [news-medical.net]

- 7. news-medical.net [news-medical.net]

- 8. This compound and proflavine hemisulfate as potential antivirals by targeting Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. This compound inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HIF-1 Dimerization Inhibitor this compound Enhances Antitumor Activity of Sunitinib in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Acriflavine: A Historical and Technical Review of its Medical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acriflavine, a synthetic acridine dye, holds a significant place in the history of medicine as one of the earliest synthetic antibacterial agents. Developed in 1912 by the German medical researcher Paul Ehrlich, it saw widespread use as a topical antiseptic and for the treatment of various infectious diseases in the pre-antibiotic era.[1][2][3] Its application during World War I for treating wounds and parasitic infections like sleeping sickness marked a crucial step in the development of chemotherapy.[2][4] This technical guide provides a comprehensive overview of the historical use of this compound in medicine, detailing its synthesis, mechanism of action, and early clinical applications, with a focus on quantitative data and experimental protocols from the foundational period of its use.

Physicochemical Properties and Synthesis

This compound is a mixture of 3,6-diamino-10-methylacridinium chloride (trypaflavine) and its unmethylated precursor, 3,6-diaminoacridine (proflavine).[2] It typically presents as a reddish-brown powder.

Historical Synthesis Protocol

Experimental Workflow: Generalised Historical Synthesis of this compound

Caption: General workflow for the historical synthesis of this compound.

Historical Antimicrobial Efficacy

Early investigations into the antimicrobial properties of this compound were pioneered by Carl Browning and his colleagues. Their work established its potent bactericidal and bacteriostatic effects against a range of pathogenic bacteria.

Quantitative Antimicrobial Data (Early 20th Century)

The following table summarizes the approximate Minimum Inhibitory Concentrations (MIC) of this compound against various bacteria as reported in early studies. It is important to note that the methodologies for determining MIC in the early 20th century were not as standardized as they are today, and variations in media, inoculum size, and incubation conditions were common.

| Bacterium | Approximate MIC (µg/mL) | Reference (Implied) |

| Staphylococcus aureus | 1 - 5 | Browning et al. |

| Streptococcus pyogenes | 0.5 - 2 | Browning et al. |

| Escherichia coli | 10 - 50 | Browning et al. |

| Neisseria gonorrhoeae | 1 - 10 | Historical texts |

| Trypanosoma brucei | Varies (in vivo) | Historical texts |

Note: The exact MIC values from the very early studies are difficult to ascertain from currently available digital records. The values presented are estimations based on descriptive accounts from historical medical literature.

Historical Experimental Protocol: Determination of Bactericidal Action

The methods used by early 20th-century researchers like Browning to determine the bactericidal action of this compound typically involved the following steps:

-

Preparation of Bacterial Cultures: Broth cultures of the target bacteria (e.g., Staphylococcus aureus) were grown for a specific period (e.g., 24 hours).

-

Preparation of Antiseptic Solutions: A series of dilutions of this compound in sterile water or saline were prepared.

-

Exposure: A standard volume of the bacterial culture was added to each dilution of the this compound solution.

-

Incubation: The mixtures were incubated at a constant temperature (e.g., 37°C) for a defined period.

-

Subculture: After incubation, a loopful from each mixture was subcultured onto a solid nutrient medium (e.g., nutrient agar).

-

Observation: The plates were incubated, and the presence or absence of bacterial growth was recorded to determine the concentration at which the bacteria were killed.

Experimental Workflow: Historical Bactericidal Assay

Caption: A simplified workflow of a historical bactericidal experiment.

Mechanism of Action: An Evolving Understanding

The primary mechanism of action of this compound, as understood from both historical and modern research, is its ability to intercalate with DNA.[2] This interaction disrupts DNA replication and transcription, leading to inhibition of bacterial growth and cell division.

Historical Perspective on the Mechanism of Action

Early researchers hypothesized that the antiseptic properties of this compound were due to its ability to bind to cellular components essential for bacterial survival. While the specific molecular target (DNA) was not fully elucidated until later, the concept of selective toxicity, a cornerstone of Ehrlich's work, was central to the understanding of this compound's action.

Modern Understanding of Affected Signaling Pathways

More recent research has revealed a more complex picture of this compound's cellular effects, extending beyond simple DNA intercalation. It is now known to be a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor involved in cellular responses to low oxygen, angiogenesis, and cancer progression. This compound has also been shown to inhibit topoisomerases I and II, enzymes crucial for managing DNA topology during replication and transcription.

Signaling Pathway: this compound's Inhibition of HIF-1

Caption: this compound inhibits the dimerization of HIF-1α and HIF-1β.

Historical Clinical Applications

This compound's broad-spectrum antibacterial activity led to its use in a variety of clinical settings.

Topical Antiseptic for Wounds

During World War I, this compound solutions were extensively used for the irrigation and dressing of infected wounds.[4] It was valued for its efficacy in the presence of serum and pus, a significant advantage over other antiseptics of the time.

Treatment of Gonorrhea

Before the advent of sulfonamides and penicillin, this compound was a mainstay in the treatment of gonorrhea.[3][5]

Historical Clinical Protocol: Treatment of Gonorrhea with this compound (Generalized)

-

Administration: Urethral or vaginal irrigations with dilute this compound solutions (e.g., 1:1000 to 1:4000).[5]

-

Frequency: Typically administered once or twice daily.

-

Duration: Treatment continued until the disappearance of gonococci from smears.

-

Supportive Care: In some cases, oral administration or intravenous injections were also used, though this was less common and associated with higher toxicity.

Treatment of Sleeping Sickness (African Trypanosomiasis)

This compound, then known as "trypaflavine," was one of the early treatments for African trypanosomiasis, a parasitic disease transmitted by the tsetse fly.[4]

Historical Clinical Protocol: Treatment of Sleeping Sickness with this compound (Generalized)

-

Administration: Intravenous injections were the primary route of administration.

-

Dosage: Dosages varied, but early reports suggest doses in the range of 5-10 mg/kg of body weight.

-

Course: A series of injections were given over several weeks.

-

Challenges: The treatment was often associated with significant side effects, and its efficacy was limited, particularly in the late stages of the disease involving the central nervous system.

Toxicity and Decline in Use

Despite its effectiveness, this compound was not without its drawbacks. Local application could cause irritation, and systemic use was associated with more severe side effects, including photosensitivity and potential mutagenic effects due to its DNA-intercalating properties. The discovery and mass production of penicillin and other, more effective and less toxic antibiotics in the 1940s led to a rapid decline in the medical use of this compound.

Conclusion

This compound represents a pivotal chapter in the history of antimicrobial chemotherapy. Its development and application laid the groundwork for the systematic search for synthetic drugs to combat infectious diseases. While its clinical use has been largely superseded, the study of its historical application provides valuable insights into the evolution of medical practice and drug development. Furthermore, the ongoing research into its anticancer and antiviral properties underscores the enduring relevance of this historic molecule in modern pharmacology. The intricate mechanisms of action of this compound, which are still being unraveled, offer a compelling example of how a deeper understanding of historical pharmaceuticals can inform contemporary drug discovery and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ‘Acridines’ as New Horizons in Antifungal Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Acriflavine as a Hypoxia-Inducible Factor-1 (HIF-1) Inhibitor: A Technical Guide for Cancer Biology Researchers

Abstract

Hypoxia, a common feature of the tumor microenvironment, is a critical driver of cancer progression, metastasis, and therapeutic resistance. A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). The discovery of small molecules that can effectively inhibit HIF-1 activity has opened new avenues for targeted cancer therapy. Acriflavine, a fluorescent dye traditionally used as an antiseptic, has emerged as a potent and specific inhibitor of HIF-1. This technical guide provides an in-depth overview of this compound's role as a HIF-1 inhibitor in the context of cancer biology. We will delve into its mechanism of action, summarize key quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

Introduction: The Role of HIF-1 in Cancer

Solid tumors frequently outgrow their blood supply, leading to regions of low oxygen tension, or hypoxia.[1] In response to this hypoxic stress, cancer cells activate a complex signaling network orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor-1 (HIF-1).[1][2] HIF-1 is a heterodimeric protein composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β), also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[3]

Under normoxic conditions, HIF-1α is rapidly degraded via prolyl hydroxylation and subsequent ubiquitination by the von Hippel-Lindau (VHL) tumor suppressor protein.[1] However, under hypoxic conditions, this degradation is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β.[3] The functional HIF-1 heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of a multitude of target genes.[3] These genes are involved in critical aspects of cancer progression, including:

-

Angiogenesis: Upregulation of factors like Vascular Endothelial Growth Factor (VEGF) to promote new blood vessel formation.[4][5]

-

Metabolic Reprogramming: Increased expression of glucose transporters (e.g., GLUT1) and glycolytic enzymes to facilitate anaerobic metabolism (the Warburg effect).

-

Cell Survival and Proliferation: Activation of pathways that promote cell survival and proliferation in the harsh tumor microenvironment.[2]

-

Invasion and Metastasis: Upregulation of genes involved in epithelial-mesenchymal transition (EMT) and extracellular matrix remodeling.[2]

Given its central role in tumor adaptation and progression, HIF-1 has become a prime target for anticancer drug development.

This compound: A Direct Inhibitor of HIF-1 Dimerization

This compound has been identified as a direct inhibitor of HIF-1 activity.[6][7] Its primary mechanism of action involves the disruption of the crucial dimerization step between the HIF-1α and HIF-1β subunits.[6][7]

Mechanism of Action

This compound directly binds to the Per-ARNT-Sim (PAS) B domain of the HIF-1α subunit.[6][8] This binding event sterically hinders the interaction between HIF-1α and HIF-1β, thereby preventing the formation of the functional heterodimeric transcription factor.[6] Consequently, the HIF-1 complex cannot bind to HREs, leading to the downregulation of its target genes.[9]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. This compound, a Potent Inhibitor of HIF-1α, Disturbs Glucose Metabolism and Suppresses ATF4-Protective Pathways in Melanoma under Non-hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. This compound inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

An In-depth Technical Guide to the Initial Discovery and Development of Acriflavine as an Antiseptic

Executive Summary

Acriflavine, a dye derived from coal tar, emerged in the early 20th century as a significant topical antiseptic, playing a crucial role in military and civilian medicine before the widespread availability of antibiotics. Its development was a direct result of the pioneering work of German medical scientist Paul Ehrlich, who introduced the concept of "chemotherapy"—the use of specific chemicals to target and destroy pathogens.[1][2][3] This guide provides a technical overview of the initial discovery, chemical properties, mechanism of action, and early clinical applications of this compound, with a focus on the experimental methodologies and quantitative data from its formative years.

Historical Context and Discovery

Paul Ehrlich and the "Magic Bullet" Concept

The discovery of this compound is intrinsically linked to the work of Paul Ehrlich, a Nobel laureate whose research laid the foundation for modern chemotherapy.[1][4] Ehrlich's central hypothesis was the concept of a "magic bullet": a chemical compound that could selectively target and eliminate disease-causing organisms without harming the host's cells.[4][5] His early work involved the use of synthetic dyes to selectively stain tissues and microorganisms, which led him to believe that these dyes could be modified to possess therapeutic properties.[4][5] This line of inquiry led to the discovery of Salvarsan in 1909, the first effective treatment for syphilis, and set the stage for the investigation of other dyes as potential antimicrobial agents.[1][2]

The Emergence of this compound

In 1912, working in Ehrlich's laboratory, researchers synthesized a series of acridine-based dyes.[6][7] Among these was a promising yellow-colored compound, initially named "trypaflavine." This substance, later known as this compound, was found to have potent antibacterial properties. This compound is technically a mixture of 3,6-diamino-10-methylacridinium chloride (the original trypaflavine) and its unmethylated precursor, 3,6-diaminoacridine (proflavine).[8] Its derivation from coal tar made it relatively inexpensive to produce.[7] The outbreak of World War I created an urgent need for effective antiseptics to treat infected wounds, and this compound was extensively used for this purpose.[7][9]

Chemical Properties and Synthesis

This compound is an orange or reddish-brown powder.[6][7] It is a derivative of acridine, a linear tricyclic heterocycle.[10] Commercial preparations are typically a mixture of the hydrochloride salts of proflavine and trypaflavine.[8]

Synthesis Overview

The synthesis of this compound hydrochloride involves a multi-step process. A simplified, conceptual overview of a common synthesis method is as follows:

-

Condensation: The process often starts with the reaction of m-phenylenediamine with glycerin and an oxidizing agent in the presence of a condensing agent like sulfuric acid.

-

Methylation: The resulting 3,6-diaminoacridine (proflavine) is then methylated, typically using a methylating agent like dimethyl sulfate, to introduce a methyl group at the 10-position of the acridine ring, forming 3,6-diamino-10-methylacridinium sulfate.

-

Conversion to Hydrochloride: The sulfate salt is then converted to the hydrochloride salt by treatment with a chloride salt, such as sodium chloride. The final product, this compound, is a mixture of the methylated and unmethylated compounds.[11]

Mechanism of Action

The primary antibacterial mechanism of this compound is its ability to intercalate with microbial DNA.[10][12] As a planar, cationic molecule, it inserts itself between the base pairs of the DNA double helix. This interaction disrupts the normal structure of the DNA and interferes with critical cellular processes:

-

Inhibition of DNA Replication and Transcription: By binding to DNA, this compound physically obstructs the action of DNA and RNA polymerases, thereby preventing the synthesis of new DNA and RNA. This halts cell division and growth.[10][12]

-

Frameshift Mutations: The intercalation can also lead to errors during DNA replication, causing frameshift mutations that result in the production of non-functional proteins, ultimately leading to cell death.

This bacteriostatic action was found to be particularly effective against many gram-positive bacteria.[10]

Figure 1: Simplified diagram of this compound's mechanism of action.

Early Experimental Data

Quantitative data from the early 20th century is not as standardized as modern data. However, studies from that era established the effective concentrations and limitations of this compound.

| Parameter | Organism(s) | Concentration/Value | Notes |

| Bacteriostatic/Bactericidal Concentration | Various pathogenic bacteria (e.g., Staphylococcus, Streptococcus) | 1:1000 to 1:200,000 aqueous solution | The effective concentration varied significantly depending on the bacterial species and the presence of serum or other organic matter, which was known to reduce its efficacy. |

| Topical Application Concentration | Wound treatment | 1:1000 (0.1%) aqueous solution or emulsion | This was a common concentration for irrigating wounds and for use in impregnated gauze dressings.[13] |

| Toxicity | Human | Irritating to tissues, especially the hydrochloride form.[6] May cause skin sensitization.[14] | The neutral form of this compound was developed to be less irritating than the hydrochloride salt.[7] Prolonged use or high concentrations could delay wound healing by damaging healthy cells. |

Early Experimental Protocols

The methodologies used in the early 20th century to evaluate antiseptics were foundational to modern microbiology. Below are representative protocols.

Protocol for Determining Bactericidal Concentration (Serial Dilution Method)

-

Preparation of this compound Solutions: A stock solution of this compound (e.g., 1:100) was prepared in sterile water or saline. A series of dilutions (e.g., 1:1000, 1:10,000, 1:100,000) were then made in sterile test tubes.

-

Bacterial Culture Preparation: A pure culture of the test bacterium (e.g., Staphylococcus aureus) was grown in a liquid medium (e.g., nutrient broth) for 24 hours to achieve a standard turbidity.

-

Inoculation: A standardized volume of the bacterial suspension was added to each of the this compound dilutions and to a control tube containing no antiseptic.

-

Incubation: The tubes were incubated at 37°C for a set period (e.g., 24 or 48 hours).

-

Subculture and Assessment: A loopful of the mixture from each tube was streaked onto a solid agar plate. The plates were incubated for another 24-48 hours.

-

Endpoint Determination: The bactericidal concentration was determined as the highest dilution of this compound that resulted in no bacterial growth on the subculture plate.

Figure 2: Experimental workflow for determining bactericidal concentration.

Protocol for In Vivo Wound Treatment Assessment (Animal Model)

-

Animal Model: A suitable animal model, such as a rabbit or guinea pig, was selected.

-

Wound Creation: A standardized, superficial wound was created on the animal's flank under aseptic conditions.

-

Infection: The wound was inoculated with a known quantity of a pathogenic bacterium (e.g., Streptococcus pyogenes).

-

Treatment Groups: Animals were divided into at least two groups:

-

Treatment Group: The wound was irrigated daily with a 1:1000 solution of this compound.

-

Control Group: The wound was irrigated with sterile saline or left untreated.

-

-

Observation: Wounds were observed daily for signs of infection (e.g., pus formation, inflammation, redness) and healing (e.g., granulation tissue formation, wound closure).

-

Microbiological Analysis: Swabs could be taken from the wounds at intervals to quantify the bacterial load.

Early Clinical Applications and Formulations

The initial development of this compound focused on its application as a topical antiseptic.

-

Wound and Burn Treatment: It was widely used during World War I to treat infected wounds and burns. It was typically applied as a 1:1000 aqueous solution for irrigation or in paraffin emulsion-impregnated gauze dressings.[7][9]

-

Urinary Antiseptic: this compound was administered orally for the treatment of urinary tract infections, such as those caused by gonorrhea.[7][15]

-

Treatment of Sleeping Sickness: Its initial name, "trypaflavine," reflects its early use against trypanosome parasites, the causative agents of sleeping sickness.[6][7][9]

Conclusion and Modern Relevance

The discovery and development of this compound marked a significant step in the history of antimicrobial therapy. As a product of Paul Ehrlich's systematic approach to chemotherapy, it represented a transition from traditional, often ineffective remedies to targeted chemical treatments. While its use as a primary antiseptic declined with the advent of penicillin and other antibiotics, this compound has seen a resurgence of interest.[8][9] Modern research is exploring its potential as an antiviral (including against SARS-CoV-2), anti-cancer, and antimalarial agent, and as a tool to combat antibiotic-resistant bacteria, demonstrating the enduring legacy of this century-old compound.[8][9][15][16]

References

- 1. Paul Ehrlich - Wikipedia [en.wikipedia.org]

- 2. Contributions of paul ehrlich | PPTX [slideshare.net]

- 3. Paul Ehrlich: pioneer of chemotherapy and cure by arsenic (1854-1915) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paul Ehrlich | Science History Institute [sciencehistory.org]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | Antiseptic, Dye, Bactericide | Britannica [britannica.com]

- 8. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hudson.org.au [hudson.org.au]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Page loading... [guidechem.com]

- 12. In vitro safety and anti‐bacterial efficacy assessment of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Generalised skin sensitivity following local application of this compound; report of a case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. medchemexpress.com [medchemexpress.com]

Acriflavine's Impact on Nucleic Acid Structure and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acriflavine (ACF), a derivative of acridine, has a long history as a topical antiseptic. However, its potent biological activities, stemming from its interaction with nucleic acids, have positioned it as a molecule of significant interest in modern drug discovery and development.[1] This technical guide provides an in-depth exploration of the core mechanisms by which this compound affects the structure and function of DNA and RNA. We will delve into its binding properties, its influence on crucial cellular processes such as replication and transcription, and the downstream effects on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals working in oncology, virology, and other fields where targeting nucleic acid processes is a key therapeutic strategy.

Mechanism of Action: Interaction with Nucleic Acids

This compound's biological effects are primarily rooted in its ability to interact directly with nucleic acids. The planar, polycyclic aromatic structure of this compound allows it to insert itself between the base pairs of DNA, a process known as intercalation.[1][2] This physical disruption of the DNA double helix has profound consequences for its structure and function.

Intercalation into DNA

The planar nature and positive charge of the this compound molecule facilitate its intercalation between nucleotide base pairs in the DNA helix.[2] This insertion unwinds and lengthens the DNA strand, altering its conformation and interfering with the binding of proteins that are essential for DNA metabolism.

Inhibition of Topoisomerases I and II

This compound acts as a dual inhibitor of topoisomerase I and II.[3][4] These enzymes are critical for resolving DNA topological problems that arise during replication, transcription, and recombination. By stabilizing the topoisomerase-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis.[4]

Quantitative Data on this compound-Nucleic Acid Interactions

The following tables summarize key quantitative data gathered from various studies on the interaction of this compound with nucleic acids and its biological effects.

Table 1: Binding Affinity and Stoichiometry

| Parameter | Value | Nucleic Acid | Method | Reference |

| Quenching Constant | 1.0 x 10⁴ M⁻¹ | Commercial DNA | Fluorescence Quenching | [5] |

| Binding Affinity (Ka) of Proflavine* | (6.57 ± 0.75) x 10⁵ M⁻¹ | poly(A)-poly(U) RNA | Isothermal Titration Calorimetry | [6][7] |

| This compound molecules bound per 100 purine bases | 0.36 (per hour of depurination) | Single-stranded depurinated DNA | Covalent Labeling | [8] |

*Proflavine is a major component of this compound.

Table 2: Inhibitory Concentrations (IC₅₀)

| Target/Process | Cell Line/System | IC₅₀ Value | Reference |

| Mpro (SARS-CoV-2) | Enzymatic Assay | 5.60 ± 0.29 µM | [9] |

| Cell Viability | Mahlavu (Hepatocellular Carcinoma) | ~1 µM | [10] |

| Cell Viability | HCT116 PIK3CA mutant (Colon Cancer) | Not specified, but effective | [11] |

| Cell Viability | K562 (Chronic Myeloid Leukemia) | Induces apoptosis at 4 µM | [12] |

| T7 RNA Polymerase Inhibition | In vitro transcription assay | Not specified, but inhibits | [13][14] |

Impact on Nucleic Acid Function

Inhibition of DNA Replication

By intercalating into the DNA template and inhibiting topoisomerase II, this compound effectively stalls DNA replication forks.[15] This leads to an accumulation of DNA damage and the activation of cell cycle checkpoints, ultimately resulting in cell cycle arrest and apoptosis.[12]

Disruption of Transcription

This compound's interaction with DNA also interferes with the process of transcription. The distortion of the DNA helix hinders the binding and progression of RNA polymerase.[4][16] Furthermore, its ability to inhibit topoisomerases affects the supercoiling of the DNA template, which is necessary for efficient transcription.[4]

Effects on Cellular Signaling Pathways

This compound's impact on nucleic acid metabolism triggers a cascade of downstream effects on various cellular signaling pathways, many of which are central to cancer progression and other diseases.

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)

This compound is a potent inhibitor of HIF-1, a key transcription factor in the cellular response to hypoxia.[1][3] It functions by preventing the dimerization of the HIF-1α and HIF-1β subunits, thereby blocking the transcription of HIF-1 target genes involved in angiogenesis, glucose metabolism, and cell survival.[1][10]

References

- 1. scienceopen.com [scienceopen.com]

- 2. Node Attributes | Graphviz [graphviz.org]

- 3. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA topoisomerase inhibition with the HIF inhibitor this compound promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Attributes | Graphviz [graphviz.org]

- 6. style | Graphviz [graphviz.org]

- 7. Interaction of proflavine with the RNA polynucleotide polyriboadenylic acid-polyribouridylic acid: photophysical and calorimetric studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescent labeling of DNA in solution with covalently bound acriflavin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor Activity of this compound in Human Hepatocellular Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. profoldin.com [profoldin.com]

- 14. Assay: Inhibition of T7 RNA polymerase assessed as reduction in RNA product formation at 2 mM using double stranded DNA as substrate incubated in pre... - ChEMBL [ebi.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. tools.thermofisher.com [tools.thermofisher.com]

Basic principles of acriflavine staining in cell biology

An In-depth Technical Guide to Acriflavine Staining in Cell Biology

Introduction

This compound (ACF) is a versatile acridine dye first synthesized in 1912 by Paul Ehrlich.[1] Initially recognized for its potent antibacterial and antiseptic properties, it was used extensively as a topical treatment during World War I.[1] Today, this compound's utility has expanded significantly within cell biology and drug development, primarily due to its fluorescent properties and its ability to interact with nucleic acids.[1][2] It is a mixture of 3,6-diamino-10-methylacridine chloride (trypaflavine) and 3,6-diaminoacridine (proflavine).[1]

This guide provides a comprehensive overview of the core principles of this compound staining, its mechanisms of action, key applications, and detailed experimental protocols tailored for researchers, scientists, and drug development professionals.

Core Principles of this compound Staining

Mechanism of Action: Nucleic Acid Intercalation

The primary mechanism behind this compound's function as a cellular stain is its ability to intercalate into nucleic acids.[1] As a flat, aromatic molecule, this compound inserts itself between the adjacent base pairs of double-stranded DNA.[1][3] This interaction alters the structure of the DNA strand, which can interfere with cellular processes like transcription and replication and inhibit topoisomerases I and II.[1][4] this compound also demonstrates an affinity for RNA, allowing for the fluorescent labeling of high molecular weight RNA molecules.[2] This binding to both DNA and RNA makes it a valuable tool for the simultaneous analysis of these crucial cellular components.[2][5]

Caption: Mechanism of this compound entry into a cell and intercalation with DNA.

Fluorescence Properties

This compound is a fluorochrome, meaning it absorbs light at one wavelength and emits it at a longer wavelength. Its spectral properties are highly dependent on the solvent environment. This variability is a critical consideration for experimental design and microscopy filter selection. When bound to nucleic acids, its fluorescence is significantly enhanced, allowing for clear visualization against a dark background.

Data Presentation

Table 1: Fluorescence Properties of this compound in Various Solvents

| Solvent | Excitation (λex) | Emission (λem) | Citation |

| Water | 416 nm | 514 nm | |

| Methanol | 424 nm | 518 nm | |

| Ethanol | 426 nm / 463 nm | 524 nm / 490 nm | |

| Propanol | 430 nm | 512 nm | |

| Butanol | 430 nm | 526 nm | |

| Formamide | 434 nm | 524 nm | |

| Glycerol | 432 nm | 540 nm | |

| pH 8.5 Buffer | 265 nm / 451 nm | 502 nm | [6][7][8] |

Table 2: Typical Working Concentrations for this compound Staining

| Application | Cell/Tissue Type | Working Concentration | Citation |

| Meiotic Chromosome Staining | Neurospora (Fungus) | 100-200 µg/mL | [9] |

| Direct Detection | Labyrinthulomycetes (Protists) | 0.05% (500 µg/mL) | [10] |

| Cell Viability/Apoptosis | Primary Hemangioblastoma Cells | 1-100 µM | [11] |

| General Cell Staining | Cultured Cells | 1-10 µg/mL (Typical Range) |

Key Applications in Cell Biology

Cell Viability and Apoptosis Assays (this compound/Propidium Iodide Method)

This compound is often used in combination with propidium iodide (PI) for a dual-staining method to assess cell viability.[12] The principle relies on the differential permeability of live and dead cells. This compound is membrane-permeable and stains the nucleus of all cells green.[12][13] PI, however, can only enter cells with compromised membranes (i.e., dead or dying cells) and stains their nuclei red.[12][13] When both dyes are present, Förster resonance energy transfer (FRET) occurs in dead cells, where the PI signal absorbs the this compound signal, ensuring that dead cells appear red and live cells appear green.[12]

Caption: Principle of the this compound/Propidium Iodide (AO/PI) cell viability assay.

Chromosome and Nuclear Staining

Due to its strong DNA-binding properties, this compound is an excellent stain for visualizing nuclear morphology and chromosomes. It is particularly useful in fungal cytogenetics, where conventional stains like hematoxylin may obscure details.[9] Because this compound is DNA-specific, the nucleolus (which is rich in RNA and protein) remains transparent, allowing clear observation of chromatin strands.[9]

This compound in Drug Development: HIF-1 Inhibition

Beyond its role as a stain, this compound is a subject of intense research in drug development, particularly in oncology. It has been identified as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[1][14] HIF-1 is a transcription factor that allows tumor cells to survive and proliferate in low-oxygen (hypoxic) environments.[3] this compound functions by preventing the dimerization of the HIF-1α and HIF-1β subunits, which is essential for HIF-1's transcriptional activity.[1] By blocking this pathway, this compound can sensitize cancer cells to chemotherapy and radiotherapy.[3]

Caption: this compound's mechanism as an inhibitor of the HIF-1 signaling pathway.

Experimental Protocols

Protocol 1: General Staining of Cultured Adherent Cells

This protocol provides a general workflow for staining the nuclei of adherent cells grown on coverslips or chamber slides.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (Fixative)

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

This compound stock solution (1 mg/mL in distilled water)

-

This compound working solution (1-5 µg/mL in PBS)

-

Mounting medium

-

Coverslips/Chamber slides with cultured cells

Procedure:

-

Wash: Gently remove the culture medium from the cells. Wash twice with PBS for 5 minutes each.

-

Fixation: Add 4% PFA to cover the cells and incubate for 15 minutes at room temperature.

-

Wash: Remove the fixative and wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (Optional but Recommended): Add 0.1% Triton X-100 and incubate for 10 minutes to permeabilize the cell membranes. This ensures the dye can efficiently enter the cell.

-

Wash: Remove the permeabilization buffer and wash twice with PBS.

-

Staining: Add the this compound working solution to the cells and incubate for 10-20 minutes at room temperature in the dark.

-

Final Wash: Remove the staining solution and wash three times with PBS to remove unbound dye.

-

Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium. If using a chamber slide, remove the chamber and add a coverslip.

-

Imaging: Visualize using a fluorescence microscope with appropriate filters (e.g., blue excitation, green emission).

Caption: Experimental workflow for general this compound staining of cultured cells.

Protocol 2: this compound/Propidium Iodide Cell Viability Assay

This protocol is designed for assessing the viability of cells in suspension using fluorescence microscopy or a cell counter.

Materials:

-

Cell suspension

-

PBS or appropriate buffer (e.g., HBSS)

-

This compound/Propidium Iodide (AO/PI) dual-stain solution (commercially available or prepared in-house)

-

Microscope slides and coverslips

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in cold PBS.

-

Staining: Add the AO/PI staining solution to the cell suspension. A common ratio is 1 part stain to 10-20 parts cell suspension. Mix gently by pipetting.

-

Incubation: Incubate for 1-2 minutes at room temperature. Avoid prolonged incubation as it can lead to artifacts.[13]

-

Imaging: Immediately place a small volume (10-20 µL) of the stained cell suspension onto a microscope slide, cover with a coverslip, and visualize using a fluorescence microscope.

-

Analysis: Use a dual-band filter set to simultaneously visualize green (live cells) and red (dead cells) fluorescence. Count at least 200 cells to determine the percentage of viable cells.

-

% Viability = (Number of Live Green Cells / Total Number of Cells) x 100

-

Protocol 3: Staining of Meiotic Chromosomes (Adapted from Raju, 1986)

This is a specialized protocol for staining chromosomes in fungi, specifically Neurospora, and involves acid hydrolysis.[9]

Materials:

-

Unfixed fungal perithecia

-

4 N Hydrochloric Acid (HCl)

-

This compound-Schiff Reagent: this compound (100-200 µg/mL) and K₂S₂O₅ (5 mg/mL) in 0.1 N HCl

-

HCl-Ethanol Wash Solution: 2% concentrated HCl in 98% ethanol (v/v)

-

Distilled water

-

10% Glycerol

Procedure:

-

Hydrolysis: Immerse the unfixed perithecia in 4 N HCl for 20-30 minutes at 30°C.[9] This step removes purine bases, exposing aldehyde groups on the DNA.

-

Rinse: Briefly rinse the perithecia once with distilled water.

-

Staining: Transfer the perithecia to the this compound-Schiff reagent and stain for 20-30 minutes at 30°C.[9]

-

Differentiation Wash: Wash the stained perithecia three times (3-5 minutes each) in the HCl-ethanol mixture at 30°C. This crucial step removes non-covalently bound stain, increasing specificity.[9]

-

Final Rinse: Wash twice in distilled water.

-

Mounting and Squashing: Dissect the perithecia in a drop of 10% glycerol on a microscope slide. Place a coverslip over the sample and gently apply pressure to squash the asci and release the chromosomes.

-

Imaging: Examine with an epifluorescence microscope using excitation around 450 nm and emission around 540 nm.[9]

References

- 1. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 8048-52-0 [chemicalbook.com]

- 3. Is this compound an efficient co-drug in chemotherapy? - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02608F [pubs.rsc.org]

- 4. DNA topoisomerase inhibition with the HIF inhibitor this compound promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fgsc.net [fgsc.net]

- 10. This compound Direct Detection Technique for Labyrinthulomycetes [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. revvity.com [revvity.com]

- 13. logosbio.com [logosbio.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Acriflavine in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of acriflavine, a versatile fluorescent dye, in fluorescence microscopy. This compound is a valuable tool for visualizing cellular structures, particularly nucleic acids, in a variety of organisms. This document outlines the core principles of this compound staining, provides detailed protocols for different applications, and summarizes key quantitative data for experimental design.

Introduction to this compound

This compound is a fluorescent dye that belongs to the acridine family. It is widely used in fluorescence microscopy due to its ability to intercalate into nucleic acids, primarily DNA, resulting in fluorescence emission upon excitation with an appropriate light source.[1][2][3] This property makes it a useful tool for nuclear staining and visualization of chromosomes.[1] this compound has been employed in studies involving a diverse range of organisms, including bacteria, fungi, protists, and plants.[1][4][5]

Mechanism of Action: The fluorescence of this compound arises from its interaction with double-stranded DNA. The planar acridine ring structure intercalates between the base pairs of the DNA helix. This binding event leads to a significant increase in the fluorescence quantum yield of the dye, allowing for the visualization of DNA-rich structures within the cell, such as the nucleus and chromosomes.

Caption: Mechanism of this compound Staining.

Applications in Fluorescence Microscopy

This compound has a broad range of applications in fluorescence microscopy, including:

-

Nuclear Staining: Visualizing the nucleus in both fixed and, with caution, live cells.

-

Chromosome Analysis: Staining meiotic chromosomes in fungi.[1]

-

Cell Wall Staining: In some organisms, like labyrinthulomycetes, this compound can differentially stain the cell wall and cytoplasm.[4]

-

Nucleic Acid Labeling: Used as a general stain for high molecular weight RNA.[2]

-

Plant Cell and Tissue Imaging: Staining of both lignified and non-lignified tissues in plants like Arabidopsis.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in various applications.

Table 1: Staining Concentrations and Incubation Times

| Application/Organism | This compound Concentration | Incubation Time | Reference |

| Labyrinthulomycetes (Direct Detection) | 0.05% in 0.1 M citrate buffer (pH 3.0) | 4 minutes | [4] |

| Labyrinthulomycetes (Centrifuge Stain) | 0.05% in 0.1 M citrate buffer (pH 3.0) | 3 minutes | [7][8] |

| Fungal Meiotic Chromosomes (Neurospora) | 100-200 µg/ml with K₂S₂O₅ | 20-30 minutes | [1] |

| Intact Squamous Cells | 0.0025 µg/ml in phosphate buffer (pH 6.0-7.4) | 20 minutes | [9][10] |

| Arabidopsis Gynoecia Sections | 20 µL of 0.11% stock solution in 1 mL water | 5 minutes | [6] |

| Precancerous Lesions (in vivo imaging) | 0.025% | 2 to 15 minutes | [11][12] |

Table 2: Spectral Properties

| Parameter | Wavelength/Range | Reference |

| Preferred Excitation | 420-490 nm (violet-to-blue) or 450-490 nm (blue) | [4][7] |

| Excitation (for meiotic chromosomes) | ~450 nm | [1] |

| Excitation (for precancerous lesions) | 448 nm or 488 nm | [11][12] |

| Excitation (analytical) | 265 nm or 451 nm | [13][14] |

| Emission (for meiotic chromosomes) | ~540 nm | [1] |

| Emission (analytical) | 502 nm | [13][14] |

| Emission (non-lignified plant tissue) | LP 575 nm | [5][6] |

Experimental Protocols

General Workflow for this compound Staining

The following diagram illustrates a general workflow for staining biological samples with this compound for fluorescence microscopy.

Caption: General Experimental Workflow.

Protocol for Staining Labyrinthulomycetes (Direct Detection)[4]

This protocol is adapted from Raghukumar & Schaumann (1993) for the direct detection and enumeration of labyrinthulomycetes.[4]

Materials:

-

This compound stock solution (0.5% in distilled water)

-

0.1 M Citrate buffer (pH 3.0)

-

This compound working solution (0.05%): Dilute stock solution in citrate buffer.

-

75% Isopropyl alcohol

-

Sterile distilled water

-

0.22 µm membrane filters

-

Microscope slides and coverslips

Procedure:

-

Collect 100 µl of live or formaldehyde-fixed cells on a 0.22 µm membrane filter.

-

Rinse the cells on the filter with filter-sterilized artificial seawater.

-

Add 3-4 mL of 0.05% this compound working solution to the cells and let stand for 4 minutes.

-

Apply a vacuum to drain the stain.

-

While still under vacuum, add 2 ml of 75% isopropyl alcohol to destain.

-

Once the alcohol is drained, rinse the filter with sterile distilled water.

-

Place the filter on a microscope slide, add a drop of water or immersion oil, and place a coverslip on top.

-

Image using an epifluorescence microscope with violet-to-blue (420-490 nm) or blue (450-490 nm) excitation filters.

Expected Results: Labyrinthulomycete cells should exhibit a red-fluorescent cell wall and green-fluorescent cytoplasm.[4]

Protocol for Staining Fungal Meiotic Chromosomes (Neurospora)[1]

This protocol is suitable for visualizing fine chromomere detail in fungal meiotic chromosomes.

Materials:

-

4 N HCl

-

This compound staining solution: 100-200 µg/ml this compound and 5 mg/ml K₂S₂O₅ in 0.1 N HCl.

-

HCl-70% ethanol mixture (2:98 v/v)

-

Distilled water

-

10% Glycerol

Procedure:

-

Hydrolyze unfixed intact perithecia in 4 N HCl for 20-30 minutes at 30°C.

-

Rinse once with water.

-

Stain in the this compound solution for 20-30 minutes at 30°C.

-

Wash three times (3-5 minutes each) in the HCl-70% ethanol mixture at 30°C to remove non-covalently bound stain.

-

Wash twice in distilled water.

-

Dissect the perithecia in a drop of 10% glycerol and squash the asci under a coverslip.

-

Examine with an epifluorescence microscope using excitation at approximately 450 nm and emission at 540 nm.

Expected Results: this compound specifically stains the DNA, leaving the nucleolus transparent and allowing for clear visualization of chromatin strands.[1]

Important Considerations

-

Phototoxicity: this compound can be phototoxic, especially in live-cell imaging.[11][12] Upon illumination, it can generate reactive oxygen species that can damage cellular components and lead to cell death.[15][16][17] It is crucial to minimize light exposure by using the lowest possible excitation intensity and exposure time.

-

Genotoxicity: Studies have shown that this compound exposure followed by light illumination can lead to DNA damage.[11][12] This is a critical consideration for in vivo applications and studies on living organisms.

-

Staining Specificity: While this compound shows a high affinity for nucleic acids, its specificity can be influenced by factors such as pH and dye-to-biopolymer ratio.[9] It can also bind to other polyanionic substances.[9]

-

Fixation: For many applications, especially those requiring detailed morphological analysis, fixation of the sample prior to staining is recommended. However, some protocols work well with both live and fixed cells.[4]

Troubleshooting

| Problem | Possible Cause | Solution |

| Weak or No Signal | - Insufficient staining time or concentration.- Incorrect filter set. | - Increase incubation time or dye concentration.- Ensure excitation and emission filters match this compound's spectral properties. |

| High Background | - Incomplete removal of unbound dye.- Non-specific binding. | - Increase the number or duration of washing steps.- Optimize the washing solution (e.g., using an alcohol wash). |

| Cell Death/Damage (Live Imaging) | - Phototoxicity. | - Reduce excitation light intensity and exposure time.- Use a more sensitive camera.- Consider alternative, less phototoxic dyes for live-cell imaging. |

By following these protocols and considering the key factors outlined, researchers can effectively utilize this compound as a powerful tool for fluorescence microscopy in a wide range of biological investigations.

References

- 1. fgsc.net [fgsc.net]

- 2. apexbt.com [apexbt.com]

- 3. PHYSICAL CHEMICAL STUDIES ON THE SPECIFIC INTERACTION OF AN this compound-PHOSPHOTUNGSTIC ACID COMPLEX WITH DOUBLE-STRANDED NUCLEIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Direct Detection Technique for Labyrinthulomycetes [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Exploring Cell Wall Composition and Modifications During the Development of the Gynoecium Medial Domain in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Centrifuge Stain for Labyrinthulomycetes [protocols.io]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Safety and performance analysis of this compound and methylene blue for in vivo imaging of precancerous lesions using fibered confocal fluorescence microscopy (FCFM): an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound: an efficient green fluorescent probe for sensitive analysis of aceclofenac in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]

- 16. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 17. researchgate.net [researchgate.net]

Application Notes: Acriflavine as a Tool in Viral Infection Studies

Introduction

Acriflavine (ACF), a mixture of 3,6-diamino-10-methylacridinium chloride and proflavine, is a clinically approved antiseptic and has been investigated for various therapeutic applications, including antiviral and anticancer activities[1][2]. While research into its antiviral properties has shown significant efficacy against several viruses, particularly betacoronaviruses like SARS-CoV-2, MERS-CoV, and HCoV-OC43, it is crucial for researchers to understand its specific mechanism of action. The preponderance of evidence indicates that this compound's primary antiviral activity is not the inhibition of viral entry, but rather the targeting of viral proteases essential for replication post-entry[3][4].

These application notes will clarify the established mechanism of this compound as a viral replication inhibitor and detail how it can be effectively utilized as a tool in experimental workflows to delineate the stages of viral infection, thereby aiding in the study of viral entry kinetics.

Mechanism of Action: Inhibition of Viral Proteases

This compound has been identified as a potent inhibitor of the papain-like protease (PLpro) of SARS-CoV-2 and other betacoronaviruses.[3][4][5][6] PLpro is a critical enzyme for viral replication; it cleaves the viral polyprotein to mature non-structural proteins and also strips ubiquitin and ISG15 modifications from host proteins, which helps the virus evade the host's innate immune response[1][3]. By binding to the catalytic pocket of PLpro, this compound blocks these functions, thereby inhibiting viral protein maturation and activating host defense mechanisms[1][3].

Some studies also suggest that this compound and its component, proflavine, may act as dual-target inhibitors by also inhibiting the main protease (Mpro or 3CLpro), another key enzyme in viral replication[7][8]. This dual inhibition would further enhance its antiviral efficacy.

References

- 1. news-medical.net [news-medical.net]

- 2. This compound, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a clinically approved drug, inhibits SARS-CoV-2 and other betacoronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound and proflavine hemisulfate as potential antivirals by targeting Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Nucleic Acid Quantification Using Acriflavine

For Researchers, Scientists, and Drug Development Professionals

Introduction